ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE

Catalog No.
S5812304
CAS No.
M.F
C18H25ClN2O3
M. Wt
352.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETH...

Product Name

ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE

IUPAC Name

ethyl 1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-4-carboxylate

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

InChI

InChI=1S/C18H25ClN2O3/c1-3-24-18(23)14-7-10-21(11-8-14)12-9-17(22)20-16-6-4-5-15(19)13(16)2/h4-6,14H,3,7-12H2,1-2H3,(H,20,22)

InChI Key

RINYNDHGPMMUPG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C(=CC=C2)Cl)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C(=CC=C2)Cl)C

The exact mass of the compound ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate is 352.1553704 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 1-{2-[(3-chloro-2-methylphenyl)carbamoyl]ethyl}piperidine-4-carboxylate is a complex organic compound characterized by its unique structural features, including a piperidine ring and a chloro-substituted phenyl group. The molecular formula for this compound is C18H24ClN2O3, and it has a molecular weight of approximately 348.85 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups which may facilitate interactions with biological targets.

, including:

  • Nucleophilic Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl groups in the carbamoyl and ester functionalities can be reduced to alcohols or amines.

These reactions are significant for modifying the compound's structure to enhance its biological activity or develop derivatives with improved properties.

Ethyl 1-{2-[(3-chloro-2-methylphenyl)carbamoyl]ethyl}piperidine-4-carboxylate has been studied for its potential biological activities, particularly in pharmacology. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Compounds with piperidine moieties are often investigated for their ability to modulate inflammatory responses.
  • Analgesic Activity: Certain analogs may possess pain-relieving properties, making them candidates for further drug development.

The synthesis of Ethyl 1-{2-[(3-chloro-2-methylphenyl)carbamoyl]ethyl}piperidine-4-carboxylate typically involves several steps:

  • Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of Carbamoyl Group: The chloro-substituted phenyl group can be introduced via a nucleophilic substitution reaction where an amine reacts with the chloro compound.
  • Esterification: Finally, the carboxylic acid derivative is reacted with ethanol to form the ester, completing the synthesis.

These methods highlight the versatility required in synthetic organic chemistry to construct complex molecules.

The compound has several potential applications:

  • Pharmaceutical Development: Its structural features make it a candidate for developing new therapeutic agents targeting various diseases.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Biological Studies: Investigated for its interaction with biological systems, which may lead to new insights in drug design.

Studies focusing on the interactions of Ethyl 1-{2-[(3-chloro-2-methylphenyl)carbamoyl]ethyl}piperidine-4-carboxylate with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as altering metabolic pathways or influencing cellular signaling mechanisms.

Ethyl 1-{2-[(3-chloro-2-methylphenyl)carbamoyl]ethyl}piperidine-4-carboxylate shares structural similarities with several compounds. Here are some notable examples:

Compound NameStructureUnique Features
Ethyl 1-(2-methylphenyl)carbamateC11H15NO2Lacks chlorine substitution; simpler structure
Ethyl 1-(3-chlorophenyl)carbamateC10H12ClNO2Chlorinated but lacks the piperidine ring
N-(4-{2-[3-chloro-2-methylphenyl]carbamoyl}ethyl)-1,3-thiazol-2-amineC14H16ClN3SContains a thiazole ring; different pharmacological profile

The uniqueness of Ethyl 1-{2-[(3-chloro-2-methylphenyl)carbamoyl]ethyl}piperidine-4-carboxylate lies in its combination of functional groups and structural complexity, which may enhance its biological activity compared to simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

352.1553704 g/mol

Monoisotopic Mass

352.1553704 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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